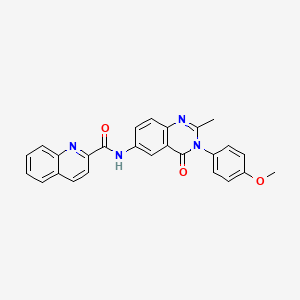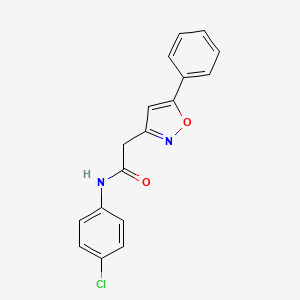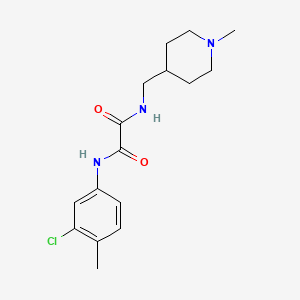![molecular formula C19H18N6O B2557530 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034522-11-5](/img/structure/B2557530.png)
2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Imidazo[1,2-a]pyridines are a focal point in medicinal chemistry due to their potential biological activities. For instance, the experimental and theoretical studies on the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, have shown that these compounds can be synthesized in good yields and their structures determined spectroscopically. This underscores the versatility of imidazo[1,2-a]pyridines in chemical synthesis and the potential to generate diverse derivatives through various chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).
Antimycobacterial Properties
Imidazo[1,2-a]pyridine derivatives have been identified as a novel lead series in the fight against Mycobacterium tuberculosis. Through whole-cell screening, a focused library of these compounds demonstrated selective inhibition against this pathogen, highlighting their potential as antimycobacterial agents. The optimization of physicochemical properties of these compounds is crucial for their development as therapeutic agents (Ramachandran et al., 2013).
DNA Binding and Gene Expression Modulation
The design and synthesis of N-Methyl imidazole and N-methyl pyrrole-containing polyamides demonstrate their ability to target specific DNA sequences in the minor groove, potentially controlling gene expression. This has implications for treating diseases like cancer, where controlling gene expression is crucial (Chavda et al., 2010).
Antiviral Applications
Imidazo[1,2-a]pyridine derivatives have also been explored for their antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to known antirhinovirus agents, were designed and tested for their effectiveness against human rhinovirus. This research highlights the potential of imidazo[1,2-a]pyridine derivatives in antiviral therapy (Hamdouchi et al., 1999).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents shows the versatility of this chemical structure in addressing gastrointestinal diseases. Although the compounds in this study did not display significant antisecretory activity, several demonstrated good cytoprotective properties, underscoring the potential of imidazo[1,2-a]pyridine derivatives in the development of new therapeutic agents for ulcer treatment (Starrett et al., 1989).
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to have a broad range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological effects, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole, a moiety present in the compound, is known to be highly soluble in water and other polar solvents , which may influence the compound’s bioavailability.
Result of Action
Similar compounds have been reported to have diverse pharmacological effects , suggesting that this compound may also have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-18(25-8-4-3-5-17(25)23-13)19(26)21-10-14-6-7-16(20-9-14)15-11-22-24(2)12-15/h3-9,11-12H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJBPSJAPPBNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)


![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2557456.png)
![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)
![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

